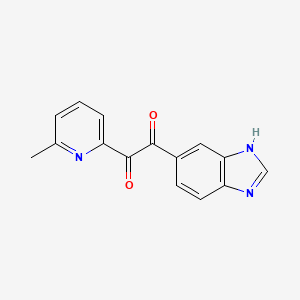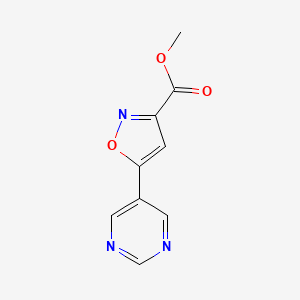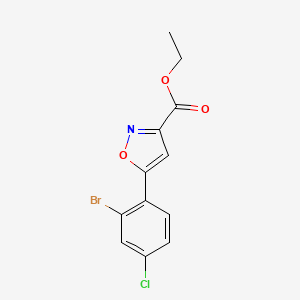![molecular formula C12H11F3N4O B13713140 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reactants: Pyrazole derivative and trifluoromethyl iodide.
- Conditions: Base (e.g., potassium carbonate) in acetonitrile.
- Product: Trifluoromethyl-substituted pyrazole.
Step 3: Formation of Pyridine Ring
- Reactants: Trifluoromethyl-substituted pyrazole and 2-chloropyridine.
- Conditions: Palladium-catalyzed cross-coupling reaction.
- Product: Pyridine-substituted pyrazole.
Step 4: Formation of Oxime Group
- Reactants: Pyridine-substituted pyrazole and hydroxylamine hydrochloride.
- Conditions: Base (e.g., sodium acetate) in ethanol.
- Product: 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the pyridine ring. The final step involves the formation of the oxime group.
-
Step 1: Synthesis of Pyrazole Ring
- Reactants: Hydrazine hydrate and an appropriate β-diketone.
- Conditions: Reflux in ethanol.
- Product: Pyrazole derivative.
化学反应分析
Types of Reactions
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime undergoes various chemical reactions, including:
-
Oxidation: : The oxime group can be oxidized to form nitrile oxides.
- Reagents: Oxidizing agents like hydrogen peroxide or peracids.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The oxime group can be reduced to form amines.
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Low temperatures.
-
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
- Reagents: Nucleophiles like amines or thiols.
- Conditions: Base (e.g., sodium hydride) in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound.
科学研究应用
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
相似化合物的比较
Similar Compounds
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone: Lacks the oxime group but shares the core structure.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of the oxime group.
1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone hydrazone: Contains a hydrazone group instead of the oxime group.
Uniqueness
The presence of the oxime group in 1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C12H11F3N4O |
|---|---|
分子量 |
284.24 g/mol |
IUPAC 名称 |
(NZ)-N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H11F3N4O/c1-7(18-20)10-6-17-19(8(10)2)11-4-3-9(5-16-11)12(13,14)15/h3-6,20H,1-2H3/b18-7- |
InChI 键 |
BCPJIJAWQBVCDI-WSVATBPTSA-N |
手性 SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)/C(=N\O)/C |
规范 SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



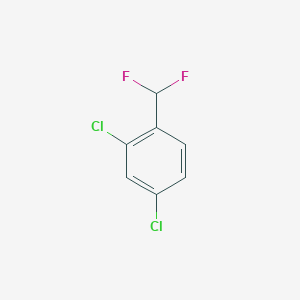
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)

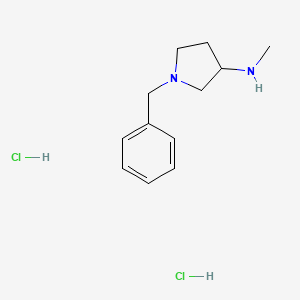

![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
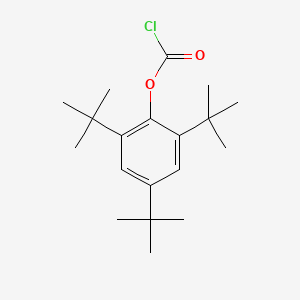
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)

![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
